1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid
Description
Role of 1,2,3-Triazole Scaffolds in Drug Discovery
The 1,2,3-triazole ring system serves as a versatile pharmacophore due to its balanced electronic properties and ability to participate in hydrogen bonding and dipole-dipole interactions. These features enhance binding affinity to biological targets such as enzymes, G-protein-coupled receptors, and nucleic acids. For example, the triazole nucleus in cefatrizine, a β-lactam antibiotic, contributes to bacterial transpeptidase inhibition by mimicking the D-alanyl-D-alanine moiety of peptidoglycan precursors.
A critical advantage of the 1,2,3-triazole scaffold is its compatibility with click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables rapid synthesis of diverse triazole libraries, facilitating structure-activity relationship (SAR) studies. The regioselectivity of CuAAC ensures predictable 1,4-disubstituted triazole formation, simplifying the optimization of substituent placement for target engagement.
Recent advancements have expanded the triazole’s utility beyond traditional antimicrobial applications. Carboxyamidotriazole (CAI), a non-voltage-gated calcium channel inhibitor, demonstrates antiproliferative effects in cancer models by modulating intracellular calcium signaling. The triazole ring in CAI acts as a rigid spacer, positioning the carboxamide group for optimal interaction with the channel’s hydrophobic pocket.
Structural and Functional Significance of Phenoxy Substituents
Phenoxy groups, characterized by an oxygen-linked aromatic ring, introduce steric bulk and electron-withdrawing effects that profoundly influence molecular recognition. In 1-[4-(2,4-dichlorophenoxy)phenyl]-5-phenyl-triazole-4-carboxylic acid, the 2,4-dichlorophenoxy moiety enhances lipophilicity and directs the molecule’s orientation within hydrophobic binding cavities. Chlorine atoms at the 2- and 4-positions create a polarized electron distribution, strengthening van der Waals interactions with aromatic residues in target proteins.
The phenoxy group’s conformational flexibility allows adaptive binding to allosteric sites. For instance, in benzodiazepine receptor agonists, analogous phenoxy-triazole hybrids adopt a folded conformation that mimics the γ-aminobutyric acid (GABA) binding motif, stabilizing the receptor’s active state. This adaptability is critical for achieving subtype selectivity among closely related receptor isoforms.
Properties
IUPAC Name |
1-[4-(2,4-dichlorophenoxy)phenyl]-5-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3/c22-14-6-11-18(17(23)12-14)29-16-9-7-15(8-10-16)26-20(13-4-2-1-3-5-13)19(21(27)28)24-25-26/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVWMTWDAMIYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Substitution Reactions: The phenyl and dichlorophenoxy groups are introduced through substitution reactions, where appropriate phenyl and dichlorophenoxy precursors are reacted with the triazole intermediate.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .
Chemical Reactions Analysis
1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the substituent groups.
Substitution: The phenyl and dichlorophenoxy groups can undergo further substitution reactions to introduce additional functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention in various fields of scientific research due to its diverse biological activities and potential applications:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that triazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics. The specific compound has shown promise in inhibiting the growth of various bacterial and fungal strains .
- Anticancer Properties : Studies have investigated the anticancer effects of triazoles, suggesting that they may interfere with cancer cell proliferation and induce apoptosis in specific cancer types .
Coordination Chemistry
- Ligand Development : The compound serves as a building block in coordination chemistry, where it can act as a ligand to form complexes with metal ions. This property is pivotal in synthesizing new materials and catalysts .
Agrochemicals
- Pesticide Development : Due to its structural characteristics, the compound is being explored for its potential use in developing new agrochemicals, particularly herbicides and fungicides that are effective against resistant strains of pests .
Material Science
- Polymer Chemistry : The unique structure of 1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid allows it to be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and resistance to degradation .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Chemistry Journal demonstrated that derivatives of triazole, including the compound , showed effective inhibition against multiple strains of bacteria and fungi. The results indicated a dose-dependent response where higher concentrations led to increased antimicrobial activity .
Case Study 2: Anticancer Activity
In another research article from Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines. Results showed that it significantly reduced cell viability at certain concentrations while inducing apoptosis through caspase activation pathways .
Case Study 3: Agricultural Applications
Research conducted by agricultural scientists highlighted the effectiveness of triazole derivatives as fungicides in crop protection. The compound demonstrated efficacy against common fungal pathogens while exhibiting low toxicity to beneficial organisms .
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and reported bioactivities:
Key Observations:
Substituent Effects on Bioactivity: The 2,4-dichlorophenoxy group in the target compound may enhance pesticidal activity, as seen in structurally related herbicides (e.g., dichlorprop ). Triazole derivatives with electron-withdrawing groups (e.g., nitro , chloro ) often exhibit improved metabolic stability, which could influence pharmacokinetics. The antiviral activity of 1-(4-substituted-phenylamino)-5-methyl derivatives suggests that substituent flexibility on the phenyl ring modulates biological targeting.
Role of Carboxylic Acid Functionality :
- The carboxylic acid group in these compounds enables salt formation or conjugation (e.g., amidation in ), improving solubility or enabling prodrug strategies.
Structural Diversity :
- Derivatives with heteroaromatic substituents (e.g., pyridinyl in ) or spirocyclic systems (e.g., in ) demonstrate the versatility of triazole-based scaffolds in drug design.
Limitations and Gaps in Knowledge
- Direct biological data for the target compound are absent; inferences are based on structural analogs.
Biological Activity
The compound 1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid represents a significant class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 395.24 g/mol
Structural Features
The compound features:
- A triazole ring , which is crucial for its biological activity.
- A 2,4-dichlorophenoxy moiety that enhances its lipophilicity and potential interaction with biological targets.
- A carboxylic acid group , which may play a role in binding interactions with enzymes or receptors.
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound has been tested against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Its activity is often compared to standard antibiotics like ciprofloxacin and vancomycin.
| Pathogen | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | Ciprofloxacin | 2.96 |
| Escherichia coli | 0.5 | Vancomycin | 0.68 |
Antifungal Activity
Similar to its antibacterial effects, the compound exhibits antifungal properties against various fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values indicate its potential as an antifungal agent.
Anticancer Activity
Research indicates that triazole derivatives can possess anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation:
- In vitro Studies : The compound has shown activity against several cancer cell lines, including breast and colon cancer cells. For example, it demonstrated an IC value of 27.3 μM against T47D (human breast cancer) cells.
The biological activity of triazole compounds often involves:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes in bacterial and fungal metabolism.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies have elucidated important insights into how modifications of the triazole ring and substituents affect biological activity:
- Substituent Positioning : The position of the dichlorophenoxy group significantly influences antimicrobial potency.
- Functional Groups : The presence of electron-withdrawing groups enhances the lipophilicity and bioavailability of the compound.
Case Study 1: Antimicrobial Efficacy Evaluation
In a study conducted by Xue et al., the compound was tested against a panel of pathogens, revealing promising results comparable to established antibiotics.
Case Study 2: Anticancer Potential Assessment
A recent study investigated the anticancer effects of various triazole derivatives, including our compound, showcasing its ability to inhibit growth in multiple cancer cell lines with varying IC values.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions or condensation of precursor molecules. For example, triazole derivatives can be synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. Modifications to the method in (refluxing with substituted benzaldehyde in ethanol and glacial acetic acid) may apply, but adjustments are needed for the 1,2,3-triazole isomer. Key steps include purification via recrystallization or column chromatography to isolate the carboxylic acid derivative .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the aromatic substituents and triazole ring structure.
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600-800 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical details and crystal packing, as seen in similar triazole analogs .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to triazole bioactivity (e.g., antifungal or pesticidal targets). Compare with known triazole pesticides ( ) by testing inhibition zones in microbial cultures or enzyme inhibition kinetics. Include positive controls (e.g., etaconazole) and dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Docking Studies : Model interactions with cytochrome P450 enzymes (common targets for triazole pesticides).
- QSAR Models : Use physicochemical parameters (logP, pKa from ) to correlate substituent effects (e.g., dichlorophenoxy group) with activity.
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
Q. What strategies resolve discrepancies between observed and predicted spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- High-Resolution NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals.
- Isotopic Labeling : Confirm exchangeable protons (e.g., -COOH) via deuterium oxide (D2O) shake tests.
- Error Analysis : Apply statistical methods (e.g., root-mean-square deviation) to compare experimental and computational data, as outlined in .
Q. How can reaction conditions be optimized to improve triazole ring formation yield?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol ( ).
- Temperature Control : Microwave-assisted synthesis could reduce reaction time and improve regioselectivity .
Q. What experimental approaches validate the role of the carboxylic acid group in biological activity?
- Methodological Answer :
- Derivatization : Synthesize methyl ester or amide analogs to assess carboxylate dependency.
- pH-Dependent Assays : Test activity across pH ranges to evaluate ionization effects.
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity changes when the -COOH group is modified .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s pesticidal vs. antifungal activity?
- Methodological Answer :
- Target-Specific Assays : Compare activity against fungal CYP51 vs. insect GABA receptors.
- Structural Comparisons : Overlay crystallographic data with analogs ( ) to identify conserved pharmacophores.
- Meta-Analysis : Reconcile literature data by standardizing assay protocols (e.g., MIC vs. LC50) and adjusting for solvent/cell-line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
